1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-9-5-7-6-14(3-1-8(7)18-9)11(17)15-4-2-13-10(15)16/h5H,1-4,6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFIIMQRURIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and imidazolidin-2-one derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Biological Activities
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one exhibits several biological activities:
- Antiplatelet Activity : Thienopyridine derivatives are known for their antiplatelet effects. The compound has been studied for its ability to inhibit platelet aggregation, suggesting potential use in preventing thrombotic diseases such as myocardial infarction and stroke .
- hPNMT Inhibition : Research indicates that compounds derived from the thienopyridine structure can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine metabolism. This inhibition could have implications for treating conditions associated with catecholamine dysregulation .
Therapeutic Potentials
The therapeutic applications of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one include:
- Cardiovascular Diseases : Due to its antiplatelet properties and ability to inhibit hPNMT, this compound may be beneficial in managing cardiovascular diseases by reducing the risk of clot formation .
- Neurological Disorders : The modulation of catecholamine levels through hPNMT inhibition suggests potential applications in neurological conditions where catecholamine levels are implicated.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of thienopyridine derivatives:
- Study on Antiplatelet Effects : A study demonstrated that thienopyridine derivatives significantly reduced platelet aggregation in vitro and in vivo models. The research highlighted the role of specific substituents on the thienopyridine ring that enhance antiplatelet activity .
- Inhibition of hPNMT : Another investigation focused on the structure-activity relationship (SAR) of thienopyridine derivatives. It was found that modifications at specific positions on the thieno ring increased hPNMT inhibitory potency significantly compared to traditional inhibitors .
Mechanism of Action
The mechanism by which 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Analogues in the Thienopyridine Class
The compound shares structural homology with clinically used antiplatelet agents and experimental derivatives (Table 1):
Key Observations :
- The chlorine atom at position 2 in the target compound may enhance electrophilic reactivity, favoring covalent binding to the P2Y12 receptor, similar to clopidogrel’s mechanism .
Pharmacological Activity Comparison
Data from Zhou et al. (2011) highlight the antiplatelet efficacy of structurally related compounds (Table 2):
| Compound | Platelet Aggregation Inhibition (%) | ED50 (mg/kg) | Reference |
|---|---|---|---|
| C1 | 89.3 | 1.2 | |
| A4 | 67.8 | 3.5 | |
| Clopidogrel | 85.1 | 1.5 | |
| Ticlopidine | 72.6 | 2.8 |
The target compound’s imidazolidinone group may confer prolonged receptor occupancy due to reduced off-target metabolism, as seen in compound C1 . However, direct comparative data for the target compound are lacking, necessitating further in vivo studies.
Structural Similarity to Non-Antiplatelet Compounds
lists structurally related imidazolidinones with varying applications:
- 5-Chloro-1H-benzo[d]imidazol-2(3H)-one (Similarity: 0.87): A benzimidazole derivative with antimicrobial or anticancer applications, underscoring the pharmacophore versatility of imidazolidinones .
Biological Activity
The compound 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one is a derivative of tetrahydrothieno[3,2-c]pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 285.75 g/mol
- CAS Number : 2034224-66-1
The structure of the compound includes a chloro group and imidazolidinone moiety which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 285.75 g/mol |
| CAS Number | 2034224-66-1 |
1. Inhibition of Phenylethanolamine N-Methyltransferase (hPNMT)
Research indicates that compounds related to tetrahydrothieno[3,2-c]pyridine exhibit inhibition of the enzyme human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme plays a crucial role in the biosynthesis of catecholamines. The inhibitory activity is significant as it can influence neurotransmitter levels in the central nervous system (CNS), potentially impacting conditions such as hypertension and anxiety disorders .
2. Selectivity for α₂-Adrenoceptors
The compound has shown selectivity towards α₂-adrenoceptors, which are involved in various physiological responses including vasoconstriction and neurotransmitter release. The selectivity profile suggests that this compound could be useful in developing treatments for cardiovascular diseases by modulating adrenergic signaling pathways .
3. Antiplatelet Activity
Tetrahydrothieno[3,2-c]pyridine derivatives have been noted for their antiplatelet activity , which is relevant in preventing thrombotic events in patients with cardiovascular diseases. This mechanism is primarily attributed to their ability to inhibit platelet aggregation, thus reducing the risk of heart attacks and strokes .
Case Study 1: hPNMT Inhibition
In a study evaluating various derivatives of tetrahydrothieno[3,2-c]pyridine, it was found that certain modifications enhanced the inhibitory potency against hPNMT compared to traditional inhibitors like benzylamine. The introduction of specific functional groups was shown to improve binding affinity and selectivity for hPNMT over α₂-adrenoceptors .
Case Study 2: Antithrombotic Effects
Another research highlighted the effectiveness of thienopyridine derivatives (including those related to the target compound) in reducing platelet aggregation in vitro. These findings support the potential use of such compounds in clinical settings for managing thromboembolic disorders .
The biological activity of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can be attributed to:
- Structural Similarity : The thienopyridine core structure allows for similar interactions with target enzymes as seen with established inhibitors.
- Molecular Interactions : Studies using molecular docking suggest that the compound interacts favorably with active sites on hPNMT and α₂-adrenoceptors, enhancing its inhibitory effects.
Q & A
Q. Table 1: Example reaction yields for imidazolidinone derivatives
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | C₂H₅ | 3s | 68 |
| 4 | n-C₄H₉ | 3v | 80 |
| 11 | Ph | 3ac | 85 |
Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, particularly for analyzing ring puckering in the tetrahydrothieno system. The SHELX suite is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chloro vs. 5-carbonyl groups). For example, aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- ESI-MS : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., cytotoxic vs. non-cytotoxic results)?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .
- Structural validation : Re-examine compound purity via HPLC and crystallography, as impurities (e.g., unreacted chlorinated intermediates) can skew bioactivity .
- Mechanistic studies : Compare binding affinities to target enzymes (e.g., topoisomerase II) using surface plasmon resonance (SPR) to confirm specificity .
Advanced: How can computational methods predict the puckering dynamics of the tetrahydrothieno ring system?
Methodological Answer:
- Cremer-Pople parameters : Define ring puckering using amplitude (θ) and phase (φ) coordinates derived from crystallographic data. For example, θ > 20° indicates significant non-planarity .
- DFT calculations : Optimize ring conformers at the B3LYP/6-31G(d) level to evaluate energy barriers for pseudorotation .
- MD simulations : Model solvent effects (e.g., DMSO vs. water) on puckering dynamics over 100-ns trajectories .
Basic: What are the key considerations in designing cytotoxic activity assays for this compound?
Methodological Answer:
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Use MTT or resazurin assays for viability .
- Selectivity index : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanism .
Advanced: How do substituents on the imidazolidinone ring modulate reactivity and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
- Steric effects : Bulky substituents (e.g., benzyl) reduce ring flexibility, potentially lowering binding entropy penalties .
- Hydrogen-bond donors : Substituents like -NH₂ improve solubility and interaction with polar enzyme pockets, as shown in docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
